molecular formula C12H16Cl2N2O B8035255 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride

3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride

Cat. No.: B8035255
M. Wt: 275.17 g/mol
InChI Key: NGLUAAPCRGTOFB-UHFFFAOYSA-N
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Description

3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is often used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a benzamide group substituted with a chloro group and a pyrrolidin-3-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chlorobenzoyl chloride is reacted with pyrrolidine in an appropriate solvent like dichloromethane at a controlled temperature to form the intermediate 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and solvents.

    Reactor Design: Use of industrial reactors that allow for precise control of reaction conditions such as temperature, pressure, and mixing.

    Purification: The product is purified using techniques like crystallization or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-piperidinylmethyl)benzamide hydrochloride
  • 3-fluoro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride
  • N-methyl-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride

Uniqueness

3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-2-10(6-11)12(16)15-8-9-4-5-14-7-9;/h1-3,6,9,14H,4-5,7-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLUAAPCRGTOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CNC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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